molecular formula C6H8N2O2 B1593054 3-(1H-Pyrazol-4-yl)propanoic acid CAS No. 1174309-53-5

3-(1H-Pyrazol-4-yl)propanoic acid

Cat. No.: B1593054
CAS No.: 1174309-53-5
M. Wt: 140.14 g/mol
InChI Key: YOFXFEFEHOILIF-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with 1,3-dicarbonyl compounds to form pyrazole intermediates, which can then be further functionalized to yield the desired product. For example, the reaction of hydrazine hydrate with ethyl acetoacetate followed by cyclization and subsequent carboxylation can produce this compound .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often involves the use of efficient catalytic systems and eco-friendly protocols. Methods such as microwave-assisted synthesis and the use of heterogeneous catalysts like Amberlyst-70 have been employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated pyrazoles or substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The pyrazole ring’s ability to form hydrogen bonds and interact with active sites of enzymes plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-3-yl)propanoic acid
  • 3-(1H-Pyrazol-5-yl)propanoic acid
  • 3-(1H-Imidazol-4-yl)propanoic acid

Uniqueness

3-(1H-Pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFXFEFEHOILIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625525
Record name 3-(1H-Pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174309-53-5
Record name 3-(1H-Pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Pyrazol-4-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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